1,4-Benzenedicarboxylic acid, di-3-butenyl ester
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Overview
Description
1,4-Benzenedicarboxylic acid, di-3-butenyl ester is an organic compound derived from terephthalic acid It is characterized by the presence of two butenyl ester groups attached to the benzene ring at the 1 and 4 positions
Preparation Methods
The synthesis of 1,4-benzenedicarboxylic acid, di-3-butenyl ester typically involves the esterification of terephthalic acid with 3-buten-1-ol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The process involves heating the reactants under reflux conditions to facilitate the formation of the ester bond. Industrial production methods may involve continuous flow reactors to optimize yield and efficiency .
Chemical Reactions Analysis
1,4-Benzenedicarboxylic acid, di-3-butenyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: The ester groups can be substituted with other functional groups using appropriate reagents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1,4-Benzenedicarboxylic acid, di-3-butenyl ester has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Materials Science: The compound is explored for its potential in creating polymeric materials with unique properties.
Biology and Medicine: Research is ongoing to investigate its potential as a precursor for biologically active compounds.
Mechanism of Action
The mechanism of action of 1,4-benzenedicarboxylic acid, di-3-butenyl ester involves its interaction with specific molecular targets, depending on the application. In organic synthesis, it acts as a reactive intermediate that can undergo various transformations. In materials science, its ester groups can participate in polymerization reactions, leading to the formation of polymeric networks .
Comparison with Similar Compounds
1,4-Benzenedicarboxylic acid, di-3-butenyl ester can be compared with other similar compounds such as:
Phthalic acid esters: These compounds have ester groups attached to the 1,2 positions of the benzene ring.
Isophthalic acid esters: These compounds have ester groups attached to the 1,3 positions of the benzene ring.
Terephthalic acid esters: These compounds have ester groups attached to the 1,4 positions of the benzene ring, similar to this compound, but with different alkyl chains.
The uniqueness of this compound lies in its specific ester groups, which impart distinct chemical and physical properties compared to other esters .
Properties
IUPAC Name |
bis(but-3-enyl) benzene-1,4-dicarboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18O4/c1-3-5-11-19-15(17)13-7-9-14(10-8-13)16(18)20-12-6-4-2/h3-4,7-10H,1-2,5-6,11-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVHCSJSGHDPGEW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCOC(=O)C1=CC=C(C=C1)C(=O)OCCC=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10737734 |
Source
|
Record name | Dibut-3-en-1-yl benzene-1,4-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10737734 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62680-75-5 |
Source
|
Record name | Dibut-3-en-1-yl benzene-1,4-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10737734 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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